molecular formula C9H11NO B029787 5,6,7,8-Tetrahydroquinolin-2(1H)-one CAS No. 54802-19-6

5,6,7,8-Tetrahydroquinolin-2(1H)-one

Cat. No. B029787
CAS RN: 54802-19-6
M. Wt: 149.19 g/mol
InChI Key: SGKURJURKCHGJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives involves innovative approaches, including one-pot reactions and microwave-assisted methods. For instance, a concise one-pot synthesis has been developed for trifluoromethyl-containing derivatives, showcasing the efficiency of combining multiple steps into a single procedure (Johnson et al., 2013). Another example is the synthesis of novel derivatives containing an ionone unit through a one-pot four-component condensation, demonstrating versatility in generating functionally diverse molecules (Fındık et al., 2012).

Molecular Structure Analysis

Structural characterization of 5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives has been conducted using various spectroscopic techniques. The molecular structure of one derivative, 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, was elucidated through crystallography, revealing a three-dimensional network stabilized by hydrogen bonding and weak intermolecular interactions (Karczmarzyk et al., 2010).

Chemical Reactions and Properties

Chemical modifications of 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives involve a range of reactions, including domino reactions, oxidation, and cyclization sequences. These transformations highlight the compound's versatility as a precursor for synthesizing complex heterocycles and exploring their potential biological activities. For example, an enantioselective synthesis utilizing aerobic oxidation and hydride transfer/cyclization sequences has been reported (Suh & Kim, 2014).

Scientific Research Applications

  • Anticancer Properties : New chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives exhibit antiproliferative activity against various cancer cells, affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production (Facchetti et al., 2020).

  • Enantioselective Synthesis : Lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolines produces enantiomerically pure 8-substituted tetrahydroquinolines with excellent yields, useful in chiral drug synthesis (Uenishi & Hamada, 2002).

  • Trifluoromethyl-Containing Compounds : A one-pot method has been developed for the synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, providing valuable compounds for pharmaceutical and biomedical applications (Johnson et al., 2013).

  • Gastroprotective Activity : Thioureas derived from 5,6,7,8-tetrahydroquinoline show antisecretory and protective activity against gastric erosions, suggesting potential for developing gastroprotective drugs (Beattie et al., 1977).

  • Progress in Tetrahydroquinoline Chemistry : From mid-2010 to early 2018, significant progress has been made in synthesizing tetrahydroquinolines, highlighting their potential applications in pharmaceuticals and biomedicines (Muthukrishnan et al., 2019).

  • Drug Target Potential : 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate exhibits a three-dimensional network structure and is considered a potential drug target (Karczmarzyk et al., 2010).

  • Synthesis of Carboxylic Esters : Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters offer pathways to amides, nitriles, and thioamides, valuable in various chemical applications (Crossley et al., 1976).

  • Anti-Inflammatory Activity : Certain 5,6,7,8-tetrahydroquinolines show good in vivo anti-inflammatory activity, suggesting potential for developing new anti-inflammatory drugs (Calhoun et al., 1995).

  • Eco-Friendly Chemical Synthesis : A green chemistry approach has been presented for constructing multi-functionalized benzenes, offering a promising opportunity for bioactive molecules and ensuring good compatibility with bioactive molecules (Damera & Pagadala, 2023).

  • Anti-Tuberculosis Activity : Zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus show promising anti-tuberculosis activity, highlighting their potential in combating tuberculosis (Mandewale et al., 2016).

Mechanism of Action

Mode of Action

The mode of action of 5,6,7,8-Tetrahydroquinolin-2(1H)-one is currently unknown due to the lack of studies focusing on this compound . Future studies could provide insights into how this compound interacts with its targets and the resulting changes.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence 5,6,7,8-tetrahydroquinolin-2(1h)-one is currently lacking .

properties

IUPAC Name

5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKURJURKCHGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294966
Record name 5,6,7,8-Tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54802-19-6
Record name 54802-19-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6,7,8-hexahydroquinolin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold considered promising for developing new anti-fibrosis agents?

A1: Research suggests that the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold, which retains the 1-phenyl-2(1H)-pyridone core of the known anti-fibrotic drug Pirfenidone, shows promise in developing new anti-fibrosis agents. [] This is attributed to its ability to inhibit NIH3T3 fibroblast cell proliferation, a key process in fibrosis. Notably, some derivatives exhibit significantly higher potency compared to existing anti-fibrotic compounds. []

Q2: How can 5,6,7,8-Tetrahydroquinolin-2(1H)-ones be synthesized?

A2: Several synthetic routes to 5,6,7,8-Tetrahydroquinolin-2(1H)-ones have been explored. One method involves the rearrangement of 1-Oxa-5-azabicyclo[5.5]undec-2-en-4-ones under strong acidic conditions. [, ] Another approach utilizes the selective reduction of αβ-olefinic amides and lactams using magnesium and methanol. []

Q3: Have any specific structural modifications of the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold been found to influence its activity?

A3: Yes, studies exploring the structure-activity relationship of N1-substituted phenylhydroquinolinone derivatives, which are based on the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold, have shown that modifications at the N1 position significantly impact anti-fibrosis activity. [] For instance, the introduction of a 4'-bromophenyl substituent at N1 resulted in a derivative with significantly enhanced potency compared to the parent compound. [] This highlights the importance of specific substitutions on the scaffold for optimizing desired biological activity.

Q4: Is there any structural data available for 5,6,7,8-Tetrahydroquinolin-2(1H)-one derivatives?

A4: Yes, structural characterization of specific 5,6,7,8-Tetrahydroquinolin-2(1H)-one derivatives has been performed. For example, the crystal structure of 4‐Methyl‐1‐(3‐nitro­phen­acyl)‐5,6,7,8‐tetra­hydro­quinolin‐2(1H)‐one has been determined, revealing details about bond lengths and angles within the molecule. [] This information is valuable for understanding the conformational preferences and potential interactions of these compounds with biological targets.

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